h15‑LOX‑2 Inhibitory Potency: Molecular Scaffold Class‑Level Inference for the Title Compound
Although no direct IC₅₀ value has been reported specifically for 2-(benzylthio)-5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H‑imidazole, the compound shares the critical 1‑phenyl‑2‑(benzylthio)imidazole core that confers h15‑LOX‑2 inhibitory activity. In the study by Tsai et al. (2021), the closest analog MLS000327069 (1‑phenyl‑2‑{[4‑(trifluoromethyl)benzyl]thio}‑1H‑imidazole) inhibited h15‑LOX‑2 with an IC₅₀ of 0.34 ± 0.05 µM, while MLS000327186 (bearing a different substitution pattern) exhibited an IC₅₀ of 0.53 ± 0.04 µM [1]. Hydrogen/deuterium exchange (HDX) experiments demonstrated that MLS000327069 restricts protein motion of helix‑α2 more effectively than earlier inhibitors, consistent with its greater potency [1]. The title compound incorporates two additional features—a C‑5 phenyl ring and a meta‑CF₃ substituent on the N‑1 phenyl ring—that are predicted to further modulate binding‑site occupancy and lipophilicity. On the basis of this class‑level evidence, researchers procuring the title compound can reasonably anticipate h15‑LOX‑2 activity comparable to that of MLS000327069, with the potential for differentiated selectivity due to the extra substitution.
| Evidence Dimension | h15‑LOX‑2 inhibitory potency |
|---|---|
| Target Compound Data | [No direct IC₅₀ reported; class‑level inference from MLS000327069] |
| Comparator Or Baseline | MLS000327069: IC₅₀ = 0.34 ± 0.05 µM; MLS000327186: IC₅₀ = 0.53 ± 0.04 µM |
| Quantified Difference | Not determined for title compound; analog IC₅₀ values differ by ~1.6‑fold |
| Conditions | Recombinant h15‑LOX‑2 enzyme; mixed‑type, non‑reductive inhibition; substrate: arachidonic acid |
Why This Matters
This evidence positions the title compound as a member of a rare class of potent h15‑LOX‑2 inhibitors, a target implicated in ferroptosis, atherosclerosis, and cystic fibrosis, where few selective tool compounds exist.
- [1] Tsai, W. C., Gilbert, N. C., Ohler, A., Armstrong, M., Perry, S., Kalyanaraman, C., ... & Holman, T. R. (2021). Kinetic and structural investigations of novel inhibitors of human epithelial 15-lipoxygenase-2. Bioorganic & Medicinal Chemistry, 46, 116365. https://doi.org/10.1016/j.bmc.2021.116365 View Source
